molecular formula C18H16FN3O4S B2718920 ethyl 3-{[(4-fluorophenyl)carbamoyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 457910-56-4

ethyl 3-{[(4-fluorophenyl)carbamoyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2718920
CAS No.: 457910-56-4
M. Wt: 389.4
InChI Key: ZURKWWPXKLXQEO-UHFFFAOYSA-N
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Description

ethyl 3-{[(4-fluorophenyl)carbamoyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with the molecular formula C18H16FN3O4S and a molecular weight of 389.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(4-fluorophenyl)carbamoyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with 4-fluoroaniline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-{[(4-fluorophenyl)carbamoyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Dimethylformamide (DMF), ethanol

    Catalysts: Palladium-based catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidines and their derivatives, which can exhibit different biological activities .

Scientific Research Applications

ethyl 3-{[(4-fluorophenyl)carbamoyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ethyl 3-{[(4-fluorophenyl)carbamoyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: A precursor in the synthesis of the target compound.

    4-(2-((4-fluoroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate: Another compound with a similar structure and potential biological activities.

Properties

IUPAC Name

ethyl 3-[2-(4-fluoroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-3-26-18(25)15-10(2)14-16(27-15)20-9-22(17(14)24)8-13(23)21-12-6-4-11(19)5-7-12/h4-7,9H,3,8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURKWWPXKLXQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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